molecular formula C14H18BrNO2 B2944813 tert-butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate CAS No. 903555-95-3

tert-butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate

Cat. No.: B2944813
CAS No.: 903555-95-3
M. Wt: 312.207
InChI Key: LFSNVJDYBBIPHH-UHFFFAOYSA-N
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Description

tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate is a carbamate-protected indane derivative featuring a bromine substituent at the 5-position of the indenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry for the development of enzyme inhibitors and bioactive molecules. Its molecular formula is C₁₄H₁₈BrNO₂, with a molecular weight of 312.20 g/mol (CAS: 903555-98-6) . The tert-butyl carbamate group provides steric protection for the amine functionality, enabling selective reactions at other sites of the molecule.

Properties

IUPAC Name

tert-butyl N-(5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-7-4-9-8-10(15)5-6-11(9)12/h5-6,8,12H,4,7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSNVJDYBBIPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate typically involves the following steps:

    Bromination: The starting material, 2,3-dihydro-1H-indene, undergoes bromination to introduce a bromine atom at the 5-position.

    Carbamoylation: The brominated intermediate is then reacted with tert-butyl isocyanate to form the final product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The indene moiety can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.

Major Products

    Substitution: Products depend on the nucleophile used, such as azides, nitriles, or other substituted indenes.

    Oxidation: Oxidized products include indanones or other oxygenated derivatives.

    Reduction: Reduced products include dihydroindenes or fully saturated indanes.

    Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Scientific Research Applications

(R)-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate Applications

(R)-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate is a chemical compound with a molecular weight of 312.2 g/mol. It features a tert-butyl group attached to a carbamate functional group connected to a brominated indene derivative. The presence of bromine at the 5-position of the indene structure can enhance its reactivity and potential biological activity.

Scientific Research Applications

(R)-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate has potential applications in medicinal chemistry and pharmaceutical research because of its unique structure and possible biological activities. It may be used as an intermediate in synthesizing more complex molecules or as a lead compound for developing drugs that target specific diseases or conditions influenced by inflammation or other biological processes.

Medicinal Chemistry

  • The indene core is a common structural motif found in various bioactive molecules, including anticonvulsants, anti-inflammatory agents, and potential anti-cancer drugs.
  • The bromine atom can modulate the molecule's properties, potentially influencing its biological activity.
  • Aficamten (CK-274), a novel cardiac myosin inhibitor, was discovered from the optimization of indoline compound .

Synthesis

The synthesis of (R)-tert-butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate typically involves the reaction of di-tert-butyl dicarbonate with (1R)-5-bromoindanylamine. This reaction proceeds under controlled conditions to yield the desired carbamate product. High-pressure chromatography techniques may be employed to purify the resulting compound and separate any racemic mixtures into their enantiomers.

Structural Similarities

Mechanism of Action

The mechanism of action of tert-butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with biological molecules. The bromine atom and carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various molecular pathways, depending on the target molecule.

Comparison with Similar Compounds

Key Observations :

  • The 5-bromo isomer (target compound) exhibits distinct NMR shifts due to electronic effects of bromine at position 5, whereas the 7-bromo isomer shows upfield shifts for aromatic protons .
  • Regioisomerism impacts reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), as the bromine position influences steric accessibility.

Functional Group Variations

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Physical State Yield (%) Key Data Reference
N-(5-Bromo-2,3-dihydro-1H-inden-1-yl)-N-(tert-butyl)acrylamide Acrylamide C₁₇H₂₁BrN₂O₂ 377.27 Brown oil 70% IR: 2716 cm⁻¹ (C-H stretch)
tert-Butyl (3-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate Hydroxy C₁₄H₁₉NO₃ 249.31 Solid N/A Similarity score: 0.74 (vs. target)
tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate Cyano C₁₅H₁₈N₂O₂ 258.32 Solid N/A CAS: 1306763-31-4

Key Observations :

  • The acrylamide derivative (brown oil) exhibits lower thermal stability compared to solid carbamates, influencing handling and storage .
  • The cyano-substituted analog (C₁₅H₁₈N₂O₂) has a higher polarity due to the electron-withdrawing cyano group, enhancing solubility in polar solvents .

Stereochemical Variants

Compound Name Stereochemistry Molecular Formula Molecular Weight (g/mol) Yield (%) Key Data Reference
(R)-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate R-configuration C₁₄H₁₈BrNO₂ 312.20 N/A Storage: Dry, room temperature
(S)-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate S-configuration C₁₄H₁₈BrNO₂ 312.20 90% Purity: 90% (HPLC), tR = 7.47 min

Key Observations :

  • The (S)-enantiomer is synthesized with higher purity (90% vs. unspecified for the R-form), suggesting enantioselective synthetic routes .
  • Stereochemistry affects biological activity; for example, (S)-configured indane derivatives are often preferred in drug design for target binding .

Fluorinated Analogs

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Yield (%) Key Data Reference
tert-Butyl (5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-yl)carbamate 5-Bromo, 6-Fluoro C₁₄H₁₈BrFNO₂ 348.06 N/A HRMS: m/z 348.06 [M+H]+ (calc)

Key Observations :

    Biological Activity

    tert-butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate is a compound of interest in medicinal chemistry due to its unique structural features, which include a brominated indene moiety and a carbamate functional group. These characteristics suggest potential biological activities that merit detailed investigation.

    Chemical Structure and Properties

    The molecular formula of this compound is C14H18BrNO2, with a molecular weight of approximately 312.2 g/mol. The compound features a tert-butyl group attached to a carbamate, with a bromine atom at the 5-position of the indene structure, enhancing its reactivity and potential biological interactions.

    PropertyValue
    Molecular FormulaC14H18BrNO2
    Molecular Weight312.2 g/mol
    CAS Number903555-98-6
    IUPAC Nametert-butyl N-[(1R)-5-bromo-2,3-dihydro-1H-inden-1-yl]carbamate

    Synthesis

    The synthesis of this compound typically involves the bromination of indene followed by hydrogenation and subsequent reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. This multi-step process yields the desired carbamate product with high purity .

    Anticancer Potential

    Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related brominated indene derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and colorectal cancer .

    Case Study:
    In a recent study involving brominated indene derivatives, several compounds demonstrated effective inhibition of microtubule assembly at concentrations as low as 20 µM. Notably, three compounds were selected for further evaluation due to their ability to induce apoptosis in MDA-MB-231 cells at concentrations of 1 µM and enhance caspase activity significantly at higher doses .

    The precise mechanism through which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of the bromine atom may facilitate interactions with nucleophilic sites in proteins or other biomolecules .

    Comparative Analysis

    A comparison with similar compounds highlights the unique features of this compound:

    Compound NameMolecular FormulaUnique Features
    (R)-5-Bromo-2,3-dihydro-1H-indeneC9H9BrLacks carbamate functionality
    tert-butyl (2,3-dihydro-1H-indene)C12H14No halogen substitution
    N-Boc-(S)-phenylalanineC11H14N2O4Contains an amino acid structure
    tert-butyl (5-chloro-2,3-dihydro-1H-indene)C14H18ClNO2Chlorine instead of bromine

    Applications in Medicinal Chemistry

    Due to its structural characteristics and biological activity, tert-butyl (5-bromo-2,3-dihydro-1H-inden-1-y)carbamate has potential applications as an intermediate in synthesizing more complex pharmaceutical agents. Its unique properties may also make it suitable for developing drugs targeting inflammatory diseases or certain cancers.

    Q & A

    Q. What are the optimized synthetic routes for tert-butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate, and what key parameters influence yield?

    The compound is synthesized via a two-step procedure starting from 5-bromo-2,3-dihydro-1H-inden-1-one. A general method (Procedure G) involves coupling the indanone intermediate with tert-butyl carbamate under reductive amination conditions, followed by purification via flash chromatography. Critical parameters include:

    • Catalyst selection : Use of sodium triacetoxyborohydride (STAB) for efficient imine reduction.
    • Solvent system : Dichloromethane (DCM) or tetrahydrofuran (THF) for optimal reactivity.
    • Yield optimization : Reaction completion is monitored by TLC, with typical yields of 70% over two steps . A modified protocol reported a 90% purity product using gradient HPLC purification, confirmed by HRMS (m/z calcd for C₁₄H₁₉BrFNO₃ [M+H]⁺: 348.06; found: 348.02) .

    Q. Which spectroscopic methods are most effective for characterizing this compound, and what are the diagnostic spectral features?

    Key techniques include:

    • ¹H/¹³C NMR : Diagnostic signals include the tert-butyl group (δ ~1.4 ppm for 9H, singlet) and the indenyl proton (δ ~4.8 ppm, multiplet). The bromine atom causes deshielding in adjacent carbons (δ ~120-140 ppm in ¹³C NMR) .
    • HRMS : Accurate mass measurement (e.g., m/z 348.06 for [M+H]⁺) confirms molecular formula .
    • IR Spectroscopy : Stretching frequencies for the carbamate C=O (~1680–1720 cm⁻¹) and N-H (~3300 cm⁻¹) bonds are critical for functional group identification .

    Q. What are the recommended safety protocols for handling this compound in laboratory settings?

    While specific safety data for this compound is limited, analogous carbamates require:

    • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
    • Ventilation : Use fume hoods to avoid inhalation (potential H335 hazard: respiratory irritation) .
    • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

    Advanced Research Questions

    Q. How can crystallographic data refinement tools like SHELXL enhance the structural analysis of this compound derivatives?

    SHELXL enables high-precision refinement of X-ray diffraction data, particularly for:

    • Disorder modeling : Resolving tert-butyl group rotational disorder.
    • Hydrogen bonding : Identifying intermolecular interactions (e.g., N-H···O=C) critical for crystal packing .
    • Twinned data : Robust handling of twinned crystals via the HKLF5 format, ensuring accurate bond-length and angle measurements .

    Q. What insights do DFT calculations provide into the electronic properties and reactivity of this compound?

    Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level reveals:

    • Frontier orbitals : HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity, with electron density localized on the carbamate and indenyl moieties.
    • Electrophilicity : Global electrophilicity index (ω ≈ 1.8 eV) suggests susceptibility to nucleophilic attack at the carbonyl group .
    • Mulliken charges : The bromine atom exhibits a partial negative charge (−0.3 e), influencing regioselectivity in cross-coupling reactions .

    Q. How does the bromo substituent in this compound influence its pharmacological activity in receptor binding studies?

    The bromine atom enhances:

    • Lipophilicity : Increased logP (~3.2) improves blood-brain barrier penetration.
    • Target engagement : In TRPV1 receptor studies, bromine’s steric bulk optimizes binding to hydrophobic pockets (e.g., IC₅₀ = 5–7 nM for capsaicin antagonism) .
    • Synthetic versatility : The bromo group serves as a handle for Suzuki-Miyaura cross-coupling to generate derivatives for structure-activity relationship (SAR) studies .

    Q. Notes

    • For crystallography, SHELXTL (Bruker) or WinGX (open-source) are recommended .
    • Always validate computational models with experimental data (e.g., XRD, NMR) .

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